molecular formula C26H34N2O5S2 B2953853 Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1005051-43-3

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2953853
CAS RN: 1005051-43-3
M. Wt: 518.69
InChI Key: JRKJWPDRIXYPKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name and the InChI code provided . The compound contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related benzo[b]thiophene derivatives and their synthesis often explores the development of new methods for creating complex organic compounds. For example, studies on the synthesis of thiophenylhydrazonoacetates have contributed to the development of various heterocyclic compounds with potential applications in pharmaceuticals and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). These methodologies can be critical for producing compounds with specific functional properties, such as enhanced stability or targeted biological activity.

Biological Activity

Compounds related to Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been studied for their biological activities. Research into cycloalkylthiophene-Schiff bases and their metal complexes has shown that such compounds can exhibit significant antibacterial and antifungal properties (Altundas, Sarı, Çolak, & Öğütcü, 2010). These findings suggest that modifications of the benzo[b]thiophene backbone, similar to those in the compound , could lead to new antimicrobial agents.

Pharmacological Applications

Exploration into benzo[b]thiophene derivatives has also included their potential pharmacological applications. For instance, studies have identified compounds within this class that show promise as anti-inflammatory and anticancer agents (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995). These activities are often linked to specific structural features, suggesting that further investigation into related compounds could uncover new therapeutic leads.

Anticancer Research

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share some structural similarities with the compound of interest, has revealed potent cytotoxic activity against various cancer cell lines (Deady, Rogers, Zhuang, Baguley, & Denny, 2005). These findings indicate the potential of structurally related molecules in the development of new anticancer drugs.

properties

IUPAC Name

ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5S2/c1-5-33-26(30)23-21-11-6-16(2)13-22(21)34-25(23)27-24(29)19-7-9-20(10-8-19)35(31,32)28-14-17(3)12-18(4)15-28/h7-10,16-18H,5-6,11-15H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKJWPDRIXYPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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